

Spectroscopic Profile of Thiophene-2-carbohydrazide: A Technical Guide

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Compound of Interest

Compound Name: *Thiophene-2-carbohydrazide*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Thiophene-2-carbohydrazide**, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Thiophene-2-carbohydrazide ($C_5H_6N_2OS$, Molar Mass: 142.18 g/mol) is a versatile building block in the synthesis of various biologically active molecules.^{[1][2]} Its thiophene ring and hydrazide functional group make it a valuable precursor for developing novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development.

Spectroscopic Data

The following sections present the key spectroscopic data for **Thiophene-2-carbohydrazide**, summarized in tabular formats for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Thiophene-2-carbohydrazide**. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-

d₆).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.75	Singlet	1H	-NH- (Amide)
~7.72	Multiplet	1H	Thiophene H5
~7.13	Multiplet	2H	Thiophene H3, H4
~4.43	Singlet	2H	-NH ₂ (Hydrazine)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~161.5	C=O (Carbonyl)
~138.0	Thiophene C2
~132.0	Thiophene C5
~128.5	Thiophene C3/C4
~127.8	Thiophene C4/C3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Thiophene-2-carbohydrazide** based on their characteristic vibrational frequencies. The spectrum is often recorded using a Potassium Bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Strong, Broad	N-H stretching (Amide & Hydrazine)
~3080	Medium	C-H stretching (Aromatic)
~1640	Strong	C=O stretching (Amide I)
~1540	Medium	N-H bending (Amide II)
~1410	Medium	C=C stretching (Thiophene ring)
~730	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **Thiophene-2-carbohydrazide**, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common method used for this analysis.

m/z (mass-to-charge ratio)	Relative Intensity	Assignment
142	Moderate	[M] ⁺ (Molecular Ion)
111	100% (Base Peak)	[M - NH ₂] ⁺ (Loss of hydrazinyl radical)
83	Moderate	[C ₄ H ₃ S] ⁺ (Thienyl cation)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility.

NMR Spectroscopy Protocol

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of **Thiophene-2-carbohydrazide** is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used for referencing (δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C).[3][4]
- Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.

FT-IR Spectroscopy Protocol

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of **Thiophene-2-carbohydrazide** is finely ground with ~100-200 mg of dry KBr powder using an agate mortar and pestle.[5]
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]
- Sample Preparation (ATR Method):
 - A small amount of the solid sample is placed directly onto the clean ATR crystal.
 - Pressure is applied to ensure good contact between the sample and the crystal.[5]
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or clean ATR crystal is recorded and subtracted from the sample spectrum.

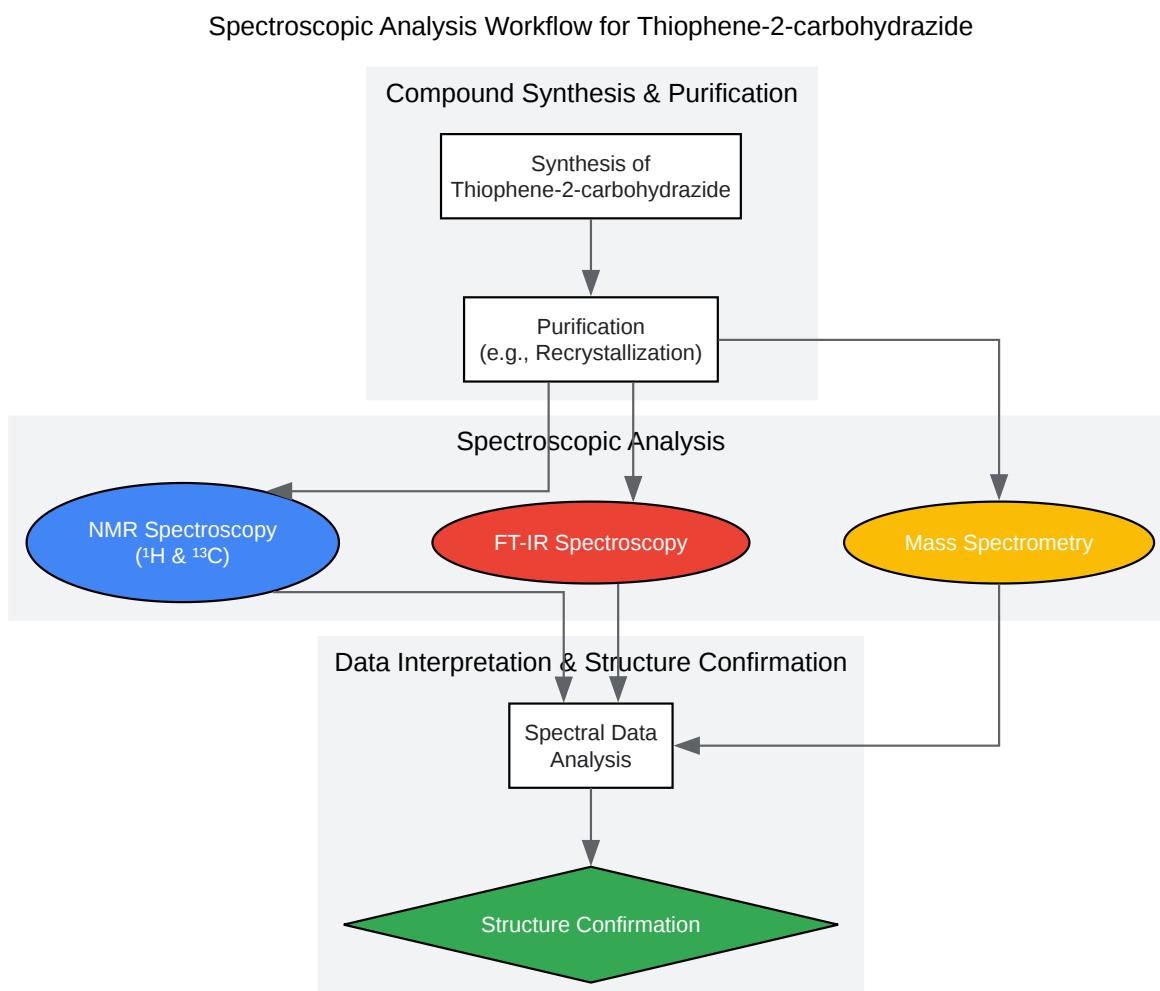
Mass Spectrometry Protocol

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample must be volatile, which may require heating.[6]
- Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Thiophene-2-carbohydrazide**.



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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **Thiophene-2-carbohydrazide**, facilitating its use in further scientific endeavors.

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